1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
Description
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 5-position and an ethanol moiety at the 3-position. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability, metabolic resistance, and utility in medicinal chemistry. This compound has been investigated in drug discovery contexts, particularly as a pharmacophore in enzyme inhibitors (e.g., cysteine proteases and kinases) .
Properties
IUPAC Name |
1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)9-11-10(14-12-9)8-5-3-2-4-6-8/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSNTPZQRIEUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . This reaction proceeds through a 1,3-dipolar cycloaddition mechanism, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating .
Chemical Reactions Analysis
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
Anticancer Properties : Oxadiazole derivatives, including 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol, have shown promise as anticancer agents. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways .
Antimicrobial Activity : Research has demonstrated that oxadiazole compounds possess antimicrobial properties against a range of pathogens. The mechanism often involves the inhibition of critical enzymes necessary for microbial growth and replication .
Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study focused on the synthesis of novel oxadiazole derivatives demonstrated significant cytotoxic effects against glioblastoma cell lines. The derivatives were evaluated using colony formation assays and showed enhanced apoptosis compared to control groups. This suggests that modifications in the oxadiazole structure can lead to improved anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent.
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable scaffold in drug design:
Drug Development : Its ability to interact with multiple biological targets allows for the design of multifunctional drugs aimed at treating complex diseases like cancer and infections .
Pharmacological Research : Ongoing studies are exploring its potential as a lead compound for developing novel therapeutic agents with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is believed to be mediated through the activation of caspase enzymes, leading to apoptosis (programmed cell death) in cancer cells . The compound’s ability to form hydrogen bonds with biological molecules enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
A. 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol (CAS: 1341534-14-2)
- Structure : Differs by a 3-fluorophenyl group at the oxadiazole 3-position instead of phenyl.
- Molecular formula: C₁₀H₉FN₂O₂; molecular weight: 220.19 g/mol .
- Applications : Used in medicinal chemistry for targeted fluorination strategies to optimize pharmacokinetics.
B. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride (CAS: 883545-92-4)
- Structure: Replaces the ethanol group with a methanamine hydrochloride.
- Properties : The amine group (protonated as HCl salt) increases polarity and solubility in aqueous media. Molecular formula: C₉H₁₀ClN₃O; molecular weight: 211.65 g/mol .
- Applications : Explored as a building block for bioactive molecules requiring amine functionality.
C. 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)urea
- Structure : Urea linkage introduces a 4-methoxyphenyl group.
- Properties : Urea enhances hydrogen-bonding capacity, improving target binding affinity. Molecular formula: C₁₆H₁₄N₄O₃; molecular weight: 310.31 g/mol .
- Applications: Potential use in enzyme inhibition due to urea’s ability to mimic peptide bonds.
Functional Group Modifications
A. Hydroxyl vs. Amine Groups
- 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol: The hydroxyl group contributes to moderate solubility (logP ~1.8 estimated) and hydrogen-bond donor capacity, favoring interactions with polar enzyme active sites .
- (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride: The amine group (pKa ~9) increases basicity and solubility in acidic conditions, but may reduce blood-brain barrier penetration compared to ethanol .
B. Aromatic Substituent Effects
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₁₀H₁₀N₂O₂ | 190.20 | 1.8 | 12.5 (in DMSO) |
| 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol | C₁₀H₉FN₂O₂ | 220.19 | 2.1 | 8.3 (in DMSO) |
| (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine HCl | C₉H₁₀ClN₃O | 211.65 | 0.5 | >20 (in water) |
*Estimated using ChemDraw.
Biological Activity
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is a compound belonging to the oxadiazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C10H11N3O, with a molecular weight of 189.21 g/mol. The compound's structure includes an oxadiazole ring that contributes to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 1603108-27-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Antiproliferative Activity : Studies have shown that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells such as HepG2 (liver cancer) and HCT116 (colorectal carcinoma) through mechanisms involving the mitochondrial apoptotic pathway and reactive oxygen species (ROS) accumulation .
Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in cancer progression. For instance, it has been linked to the inhibition of topoisomerase I, an enzyme crucial for DNA replication in cancer cells . Molecular docking studies further support these findings by illustrating how the compound interacts with the enzyme's active site.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Properties : A study evaluated a series of oxadiazole derivatives for their cytotoxicity against HepG2 and HeLa cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 10 nM to 51 μM, highlighting their potential as anticancer agents .
- Structure–Activity Relationship (SAR) : Research on SAR revealed that substitutions on the oxadiazole ring significantly affect biological activity. For example, bulky aryl groups at specific positions enhanced antiproliferative effects against cancer cell lines .
- Safety Profile : In addition to efficacy, safety assessments using WI-38 fibroblast cells indicated that many oxadiazole derivatives had favorable safety profiles with minimal cytotoxicity compared to standard chemotherapeutics .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol?
Answer:
The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with appropriate precursors. A typical method involves refluxing a β-diketone or keto-ester (e.g., 1-(hydroxynaphthyl)-3-substituted propane-1,3-dione) with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., KOH) for 12+ hours, followed by neutralization with acetic acid . For oxadiazole ring formation, nitrile oxides or amidoximes are common intermediates, reacting with activated carbonyl groups.
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : and NMR (e.g., δ ~182 ppm for oxadiazole carbons) are critical for structural confirmation .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns (e.g., [M+Na]+ peaks) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying oxadiazole ring geometry and substituent orientations .
Advanced: How do specific-base catalysis mechanisms influence the rearrangement of 5-phenyl-1,2,4-oxadiazole derivatives?
Answer:
Kinetic studies in DO show that derivatives like the 3-phenylurea or formamidin analogs undergo base-catalyzed rearrangements to triazoles/triazolinones via deprotonation of acidic side-chain protons (e.g., –NH–CO–NH–Ph). The rate-determining step involves nucleophilic attack at the oxadiazole ring, with catalysis efficiency dependent on the pKa of the proton donor. This mechanism is supported by linear free-energy relationships and isotopic labeling .
Advanced: How can structural modifications enhance the bioactivity of this compound?
Answer:
- Substituent Engineering : Introducing sulfonamide groups (e.g., 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide) improves binding to enzymes like carbonic anhydrase via hydrogen bonding with active-site zinc .
- Heterocycle Hybridization : Coupling with pyrrolopyridine or thiophene moieties (e.g., in kinase inhibitors) enhances selectivity for targets like TrkA or S1P1 receptors, as shown in crystallographic studies (PDB: 4PMS) .
Advanced: How to resolve contradictions in kinetic data for oxadiazole rearrangements?
Answer:
Discrepancies often arise from solvent effects or competing pathways. Strategies include:
- Isotopic Solvent Studies : Using DO vs. HO to probe proton-transfer steps .
- Computational Modeling : DFT calculations to map transition states and compare activation barriers for alternative mechanisms .
- pH-Rate Profiling : Identifying pH-dependent rate changes to distinguish general-base vs. specific-base catalysis .
Basic: What are the common impurities or byproducts during synthesis?
Answer:
- Incomplete Cyclization : Unreacted amidoxime intermediates may persist if reaction time/temperature is insufficient.
- Ring-Opening Products : Hydrolysis under acidic conditions can yield urea or amide derivatives .
- Isomeric Byproducts : 1,3,4-oxadiazole isomers may form if regioselectivity is not controlled .
Advanced: How to evaluate the hemocompatibility or antifibrotic potential of this compound?
Answer:
- In Vitro Hemorheology : Measure blood viscosity reduction using rotational viscometry under hyperviscosity conditions, as demonstrated for structurally related pyridine derivatives .
- In Vivo Fibrosis Models : Assess anti-inflammatory/antifibrotic effects in rodent lung fibrosis via histopathology (e.g., collagen deposition) and cytokine profiling (TGF-β, IL-6) .
Basic: What safety considerations are critical when handling this compound?
Answer:
- Toxicity Screening : Use Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cells) due to aromatic/heterocyclic motifs .
- Solvent Compatibility : Avoid strong acids/bases to prevent oxadiazole ring degradation .
Advanced: How does crystallographic data inform SAR studies?
Answer:
X-ray structures (e.g., PDB: 4PMS) reveal key interactions:
- The oxadiazole ring engages in π-π stacking with hydrophobic enzyme pockets.
- Substituents at the 3-position (e.g., methyl, phenyl) modulate steric bulk, affecting binding affinity .
Advanced: What computational tools are effective for docking studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
